molecular formula C10H12N2O B2668377 N-Cyclopropyl-2-pyridin-3-ylacetamide CAS No. 1490607-55-0

N-Cyclopropyl-2-pyridin-3-ylacetamide

Cat. No. B2668377
CAS RN: 1490607-55-0
M. Wt: 176.219
InChI Key: IIWDPQDWPQADJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction. It may also involve optimization of the synthesis process and yield .


Molecular Structure Analysis

This involves the use of various spectroscopic methods (like IR, NMR, Mass spectrometry) and diffraction methods (like X-ray crystallography) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, reactivity, stability, etc .

Mechanism of Action

In the context of a drug, this refers to how the compound interacts with the body at the molecular level to produce its effects .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

N-cyclopropyl-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(12-9-3-4-9)6-8-2-1-5-11-7-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWDPQDWPQADJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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